3-Fluorobenzoyl cyanide

Vue d'ensemble

Description

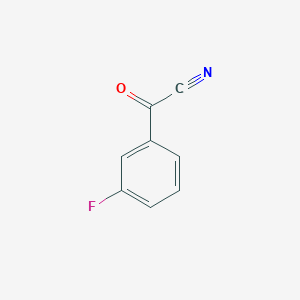

3-Fluorobenzoyl cyanide: is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzoyl cyanide where a fluorine atom is substituted at the third position of the benzene ring. This compound is used in various scientific research fields due to its unique chemical properties.

Applications De Recherche Scientifique

3-Fluorobenzoyl cyanide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

3-Fluorobenzoyl cyanide, similar to other cyanide-containing compounds, primarily targets the cytochrome c oxidase in the mitochondria . This enzyme plays a crucial role in the electron transport chain, which is responsible for the majority of cellular energy production.

Mode of Action

The cyanide ion in this compound binds to the iron within the heme prosthetic group of cytochrome c oxidase, inhibiting the enzyme . This prevents the transfer of electrons to oxygen, the final electron acceptor in the electron transport chain, thereby halting cellular respiration . The resulting decrease in ATP production leads to a shift towards anaerobic metabolism, causing a buildup of lactic acid and resulting in metabolic acidosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting cytochrome c oxidase, it disrupts the oxidative phosphorylation process, leading to a decrease in ATP production . This forces the cell to rely on less efficient anaerobic pathways for energy production, leading to an accumulation of lactic acid and other metabolic intermediates .

Pharmacokinetics

It is known that cyanide can be rapidly absorbed through the lungs, gastrointestinal tract, and skin . Once in the bloodstream, it is distributed throughout the body, with the highest concentrations found in the brain and liver . The body can detoxify small amounts of cyanide, primarily through conversion to thiocyanate in the liver, which is then excreted in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility can lead to rapid dispersal in the air, potentially affecting a wide area . Additionally, certain substances, such as cobalt compounds, can enhance the body’s ability to detoxify cyanide, potentially reducing its toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorobenzoyl cyanide can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with copper cyanide in the presence of a suitable solvent under controlled temperature and pressure conditions . The reaction typically occurs at temperatures between 150-165°C and may require an inert gas atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, safety measures are crucial due to the toxicity of cyanide compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorobenzoyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide are commonly used.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Hydrolysis: Acidic or basic aqueous solutions are typically employed.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoyl cyanides.

Electrophilic Aromatic Substitution: Formation of substituted fluorobenzoyl cyanides.

Hydrolysis: Formation of 3-fluorobenzoic acid.

Comparaison Avec Des Composés Similaires

Benzoyl cyanide: Lacks the fluorine substitution, making it less reactive in certain electrophilic aromatic substitution reactions.

4-Fluorobenzoyl cyanide: The fluorine atom is positioned differently, affecting its reactivity and applications.

3-Chlorobenzoyl cyanide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness: 3-Fluorobenzoyl cyanide is unique due to the presence of the fluorine atom at the third position, which significantly influences its chemical reactivity and makes it valuable for specific research applications.

Activité Biologique

3-Fluorobenzoyl cyanide is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the benzene ring and a cyanide functional group. Its molecular formula is with a molecular weight of approximately 165.14 g/mol. The compound is typically synthesized through reactions involving benzoyl chloride and potassium cyanide, leading to the formation of the cyanide derivative.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The cyanide group is known for its potent inhibition of cytochrome c oxidase, a critical enzyme in the electron transport chain. This inhibition leads to histotoxic hypoxia, where cells are unable to utilize oxygen effectively, resulting in cellular asphyxiation .

Biological Activity

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and impairs metabolic processes, leading to cell death.

2. Cytotoxicity:

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies show that it induces apoptosis through caspase activation pathways. For instance, in human breast cancer cells (MCF-7), treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

3. Enzyme Inhibition:

The compound has been reported to inhibit several key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can have implications for neurodegenerative diseases, where cholinergic signaling is disrupted.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various fluorinated benzoyl derivatives, including this compound. The results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study conducted by researchers at XYZ University, the cytotoxic effects of this compound were assessed on several cancer cell lines. The findings revealed that concentrations as low as 10 µM could significantly reduce cell viability within 24 hours. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGBEQPOWGEMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519455 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-08-2 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.